1,6,7,8-Indolizinetetrol, 6-ethenyloctahydro-, [1S-(1alpha,6alpha,7alpha,8ba,8aba)]- (9CI)
1,6,7,8-Indolizinetetrol, 6-ethenyloctahydro-, [1S-(1alpha,6alpha,7alpha,8ba,8aba)]- (9CI)
Brand Name:
Vulcanchem
CAS No.:
156206-08-5
VCID:
VC0129448
InChI:
InChI=1S/C10H17NO4/c1-2-10(15)5-11-4-3-6(12)7(11)8(13)9(10)14/h2,6-9,12-15H,1,3-5H2/t6-,7+,8+,9-,10+/m0/s1
SMILES:
C=CC1(CN2CCC(C2C(C1O)O)O)O
Molecular Formula:
C10H17NO4
Molecular Weight:
215.249
1,6,7,8-Indolizinetetrol, 6-ethenyloctahydro-, [1S-(1alpha,6alpha,7alpha,8ba,8aba)]- (9CI)
CAS No.: 156206-08-5
Main Products
VCID: VC0129448
Molecular Formula: C10H17NO4
Molecular Weight: 215.249
CAS No. | 156206-08-5 |
---|---|
Product Name | 1,6,7,8-Indolizinetetrol, 6-ethenyloctahydro-, [1S-(1alpha,6alpha,7alpha,8ba,8aba)]- (9CI) |
Molecular Formula | C10H17NO4 |
Molecular Weight | 215.249 |
IUPAC Name | (1S,6R,7S,8R,8aR)-6-ethenyl-2,3,5,7,8,8a-hexahydro-1H-indolizine-1,6,7,8-tetrol |
Standard InChI | InChI=1S/C10H17NO4/c1-2-10(15)5-11-4-3-6(12)7(11)8(13)9(10)14/h2,6-9,12-15H,1,3-5H2/t6-,7+,8+,9-,10+/m0/s1 |
Standard InChIKey | LHGFGFJDBPFDAH-LOLPMWEVSA-N |
SMILES | C=CC1(CN2CCC(C2C(C1O)O)O)O |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume